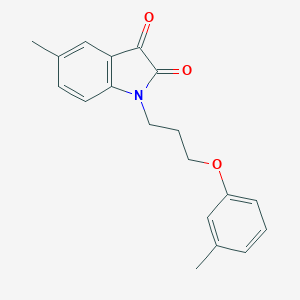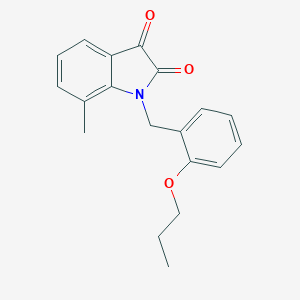![molecular formula C16H12ClNO3 B367203 1-[2-(4-Clorofenoxi)etil]indol-2,3-diona CAS No. 842957-26-0](/img/structure/B367203.png)
1-[2-(4-Clorofenoxi)etil]indol-2,3-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione is currently unknown. Indole derivatives are known to exhibit a broad spectrum of biological activities . They can interact with their targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways and have downstream effects on various cellular processes.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione in lab experiments include its high selectivity and potency towards multiple kinases, its broad range of biological activities, and its availability as a commercial reagent. However, there are also some limitations to consider, such as its potential off-target effects, its poor solubility in aqueous solutions, and its toxicity at high concentrations. Therefore, careful dose-response studies and control experiments are necessary to ensure the specificity and safety of the experimental conditions.
Direcciones Futuras
There are many future directions for the research and development of 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione and related compounds. Some of the possible areas of focus include the identification of novel targets and pathways that are modulated by 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione, the optimization of its pharmacokinetic and pharmacodynamic properties for clinical applications, and the design of more potent and selective analogs based on its structure-activity relationship. Moreover, the combination of 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione with other drugs or therapies may lead to synergistic effects and improved outcomes in various diseases. Overall, 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione represents a promising compound for scientific research with a wide range of potential applications.
Métodos De Síntesis
The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione involves several steps, including the condensation of 2-bromoacetophenone with 4-chlorophenol, followed by the reaction with 2-aminoindan-2-one and the cyclization of the intermediate product. The final product is obtained after purification and characterization by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Tratamiento del cáncer
Los derivados del indol se han utilizado como compuestos biológicamente activos para el tratamiento de células cancerosas . Pueden inhibir el crecimiento de las células cancerosas e inducir la apoptosis, lo que los convierte en posibles candidatos para la terapia del cáncer.
Actividad antimicrobiana
Los derivados del indol también exhiben propiedades antimicrobianas . Pueden inhibir el crecimiento de varias bacterias y hongos, lo que los hace útiles en el desarrollo de nuevos fármacos antimicrobianos.
Actividad antiinflamatoria
Los derivados del indol han mostrado propiedades antiinflamatorias . Pueden inhibir la producción de citoquinas proinflamatorias y otros mediadores de la inflamación, lo que podría ser beneficioso en el tratamiento de enfermedades inflamatorias.
Actividad antiviral
Algunos derivados del indol han demostrado actividad antiviral . Pueden inhibir la replicación de varios virus, lo que los convierte en posibles candidatos para el desarrollo de nuevos fármacos antivirales.
Actividad antioxidante
Los derivados del indol pueden actuar como antioxidantes . Pueden neutralizar los radicales libres nocivos en el cuerpo, lo que puede ayudar a prevenir diversas enfermedades asociadas con el estrés oxidativo.
Tratamiento de trastornos neurológicos
Los derivados del indol han mostrado potencial en el tratamiento de diversos trastornos neurológicos . Pueden modular la actividad de varios neurotransmisores en el cerebro, lo que podría ser beneficioso en el tratamiento de afecciones como la depresión, la ansiedad y la esquizofrenia.
Propiedades
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-11-5-7-12(8-6-11)21-10-9-18-14-4-2-1-3-13(14)15(19)16(18)20/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBDXAKTERRUFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)
![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)
![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)
![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)
![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)


![1-[3-(4-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367143.png)
![1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B367146.png)


![1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B367149.png)